4-(1H-1,2,3-triazol-1-yl)butanoic acid
Description
Historical Context of Triazole Chemistry in Academic Research
The journey of triazole chemistry began in the late 19th century, but it was the work of Rolf Huisgen in the mid-20th century that laid the foundational understanding of 1,3-dipolar cycloaddition reactions for synthesizing five-membered heterocycles. nih.govfrontiersin.org The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne became a primary method for creating the 1,2,3-triazole core. nih.govwikipedia.org However, this thermal reaction often required high temperatures and resulted in a mixture of 1,4- and 1,5-disubstituted isomers, which limited its efficiency and regioselectivity. researchgate.netfrontiersin.orgmdpi.com
A paradigm shift occurred in the early 2000s with the independent discoveries by Morten Meldal and K. Barry Sharpless, which introduced the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govfrontiersin.org This reaction, a cornerstone of "click chemistry," offered a solution to the limitations of the thermal Huisgen cycloaddition. frontiersin.orgmdpi.com The CuAAC reaction proceeds under mild, often aqueous, conditions and exhibits remarkable regioselectivity, almost exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.comacs.org This breakthrough dramatically accelerated research in triazole chemistry, making the 1,2,3-triazole scaffold readily accessible for applications in medicinal chemistry, bioconjugation, and materials science. researchgate.netfrontiersin.org Further developments have introduced other metal catalysts, such as ruthenium, which selectively yield the 1,5-disubstituted isomer, providing even greater control over the synthesis of triazole derivatives. acs.org
Significance of Butanoic Acid Moieties within Compound Design
Butanoic acid, also known as butyric acid, is a four-carbon short-chain fatty acid (SCFA) that holds a significant place in both biological systems and chemical design. drugbank.comwikipedia.org In nature, it is produced by microbial fermentation in the colon and serves as a primary energy source for intestinal epithelial cells. nih.govturito.comnih.gov Its biological relevance extends to its ability to inhibit histone deacetylase (HDAC), an activity associated with the regulation of gene expression and potential anticancer effects. nih.govbohrium.comresearchgate.net
Within compound design, the butanoic acid moiety offers several strategic advantages:
Structural Linker: The flexible four-carbon chain serves as a spacer, connecting the triazole pharmacophore to other molecular fragments or allowing the molecule to adopt conformations necessary for binding to a biological target.
Physicochemical Properties: As a carboxylic acid, it enhances water solubility and provides an ionizable group that can form salt bridges with biological macromolecules. turito.com
Bioisosterism: The carboxylic acid group is a key functional group in many biologically active molecules. The entire 4-(1H-1,2,3-triazol-1-yl)butanoic acid structure can be seen as a bioisostere for other molecules, where the triazole ring itself can mimic peptide bonds or other functional groups. researchgate.netacs.org
Industrial Utility: Butanoic acid and its esters are widely used in the chemical industry for producing polymers like cellulose (B213188) acetate (B1210297) butyrate (B1204436) (CAB), as well as in perfumes and flavorings. wikipedia.orgturito.combyjus.com This industrial familiarity can be advantageous in the development and scale-up of new chemical entities.
The incorporation of a butanoic acid linker into a triazole-containing molecule is a deliberate design choice to impart specific biological and physicochemical properties, leveraging its natural roles and chemical versatility. researchgate.netbiointerfaceresearch.com
Overview of Current Research Trajectories for this compound and its Analogs
Current research on this compound and its analogs focuses on leveraging the unique properties of the triazole and butanoic acid components for therapeutic applications. The 1,2,3-triazole ring often serves as a stable linker or a bioisosteric replacement for amide or ester groups, while the carboxylic acid provides a crucial anchor for receptor binding. researchgate.netacs.org Research is active in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.govnih.gov
For instance, studies on structurally related analogs demonstrate the potential of this scaffold. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized and evaluated for their anticancer properties. rsc.org Several of these compounds exhibited potent inhibitory activities against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with some showing greater efficacy than the reference drug doxorubicin. rsc.org Further investigation revealed that the most potent compounds induced apoptosis in cancer cells while showing weak cytotoxicity toward normal cells. rsc.org The same series of compounds was also screened for antioxidant activity, with several hybrids demonstrating significant radical scavenging properties. mdpi.com
Table 1: In Vitro Cytotoxic Activity of Selected 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid Hybrids
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
|---|---|---|
| Compound 2 | 15.6 | 16.2 |
| Compound 5 | 19.4 | 20.1 |
| Compound 14 | 16.8 | 17.5 |
| Compound 15 | 23.9 | 22.8 |
| Doxorubicin | 19.7 | 22.6 |
Data sourced from RSC Publishing. rsc.org
In another line of research, 1H-1,2,3-triazole-4-carboxamides , which replace the butanoic acid linker with a direct carboxamide connection, were optimized as potent and selective inhibitors of the Pregnane X Receptor (PXR). nih.gov PXR is a nuclear receptor that regulates the metabolism of many drugs, and its inhibition is a strategy to reduce adverse drug-drug interactions. This research led to the discovery of compounds with low nanomolar inhibitory concentrations (IC₅₀), highlighting the triazole core's effectiveness in generating highly potent and selective agents. nih.gov
Table 2: PXR Inhibitory Activity of 1H-1,2,3-Triazole-4-Carboxamide Analogs
| Compound | Binding IC₅₀ (µM) | Antagonist Activity IC₅₀ (µM) |
|---|---|---|
| Compound 1 | 1.2 | 34 |
| Compound 85 | 0.0031 | 0.0028 |
| Compound 89 | 0.0039 | 0.0032 |
Data sourced from RSC Medicinal Chemistry. nih.gov
These research trajectories underscore the strategy of using the 1,2,3-triazole-carboxylic acid scaffold as a versatile platform. By modifying the substituents on the triazole ring or altering the linker, researchers can fine-tune the biological activity to target a wide range of diseases, from cancer to metabolic disorders. The core structure of this compound represents a foundational building block for the development of novel, highly specific molecular agents. ijpsdronline.comnih.gov
Properties
IUPAC Name |
4-(triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDZPCVPOXGSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 1h 1,2,3 Triazol 1 Yl Butanoic Acid and Its Derivatives
Regioselective Synthesis of 1,2,3-Triazoles
The formation of the 1,2,3-triazole ring is a cornerstone of the synthesis of 4-(1H-1,2,3-triazol-1-yl)butanoic acid. The regioselectivity of the cycloaddition reaction between an azide (B81097) and an alkyne determines whether the 1,4-disubstituted or the 1,5-disubstituted triazole isomer is formed.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, mild reaction conditions, and exceptional regioselectivity. springerprofessional.deresearchgate.net This reaction, a prominent example of "click chemistry," involves the reaction of a terminal alkyne with an azide in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. wikipedia.orgscielo.br
In the context of synthesizing 4-(1,4-disubstituted-1H-1,2,3-triazol-1-yl)butanoic acid, a common strategy involves the use of ethyl 4-azidobutanoate as the azide component. This can be reacted with various terminal alkynes to introduce diversity at the 4-position of the triazole ring. The resulting product is the ethyl ester of the target compound, which can then be hydrolyzed to the carboxylic acid. The reaction is compatible with a wide range of functional groups and typically proceeds in high yields. scielo.brnih.gov
The general reaction is as follows: Ethyl 4-azidobutanoate + Terminal Alkyne --(Cu(I) catalyst)--> Ethyl 4-(4-substituted-1H-1,2,3-triazol-1-yl)butanoate
Heterogeneous copper catalysts have also been developed to simplify product purification and catalyst recycling, making the process more environmentally friendly. nih.gov
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Approaches
In contrast to the CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct route to 1,5-disubstituted 1,2,3-triazoles. thieme.comresearchgate.net This method complements the CuAAC by offering access to the alternative regioisomer. The reaction is typically catalyzed by ruthenium complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. springerprofessional.dewikipedia.org
The RuAAC reaction can be employed for the synthesis of 1,5-disubstituted 1,2,3-triazol-1-yl butanoic acid derivatives. thieme.com A key feature of the RuAAC is its ability to react with internal alkynes, leading to fully substituted triazoles. nih.gov However, for the synthesis of 1,5-disubstituted products, terminal alkynes are used. The reaction mechanism is proposed to proceed through an oxidative coupling pathway. springerprofessional.dewikipedia.org
A general procedure for RuAAC involves reacting an organic azide with an alkyne in a suitable solvent, such as dichloroethane, in the presence of the ruthenium catalyst at elevated temperatures. nih.gov It is important to note that acidic functionalities like carboxylic acids can sometimes be problematic in RuAAC reactions. researchgate.net
Uncatalyzed Huisgen 1,3-Dipolar Cycloaddition for Triazole Ring Formation
The uncatalyzed Huisgen 1,3-dipolar cycloaddition is the parent reaction for the formation of 1,2,3-triazoles from azides and alkynes. wikipedia.orgresearchgate.net This thermal reaction typically requires elevated temperatures and results in a mixture of both 1,4- and 1,5-disubstituted regioisomers, which often necessitates chromatographic separation. wikipedia.orgscielo.br The lack of regioselectivity is a significant drawback compared to the catalyzed versions. researchgate.net
The reaction proceeds via a concerted [3+2] cycloaddition mechanism. researchgate.net While less commonly used for the specific synthesis of single isomers, the uncatalyzed reaction remains a fundamental method for triazole ring formation.
Functionalization of the Butanoic Acid Chain
The butanoic acid portion of the molecule can be introduced before or after the formation of the triazole ring and can be further modified to introduce specific properties, such as chirality.
Ester Hydrolysis and Carboxylic Acid Formation
In many synthetic routes, the butanoic acid side chain is initially protected as an ester, for example, as ethyl 4-(1H-1,2,3-triazol-1-yl)butanoate. The final step is the deprotection of the carboxylic acid via hydrolysis of the ester. This can be achieved under either acidic or basic conditions. libretexts.orglumenlearning.com
Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible reaction that goes to completion. chemguide.co.ukucalgary.ca This typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt. Subsequent acidification with a strong acid then liberates the free carboxylic acid. chemguide.co.uk
Ethyl 4-(1H-1,2,3-triazol-1-yl)butanoate --(1. NaOH, H₂O, heat; 2. H₃O⁺)--> this compound + Ethanol
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible reaction. libretexts.orgmasterorganicchemistry.com To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.org
Introduction of Stereocenters and Chiral Resolution Techniques
Introducing chirality into the this compound structure can be a critical aspect for its application in medicinal chemistry and materials science. This can be achieved through stereoselective synthesis or by resolution of a racemic mixture.
Stereoselective synthesis can be accomplished by using chiral starting materials. For instance, chiral amino acids can serve as precursors to chiral azides or alkynes, which are then used in cycloaddition reactions to form chiral triazole derivatives. nih.govlibretexts.org
Chiral resolution is a common method to separate enantiomers from a racemic mixture. For a carboxylic acid like this compound, a standard technique is the formation of diastereomeric salts by reacting the racemic acid with a chiral amine base, such as brucine, strychnine, or (R)-1-phenylethylamine. libretexts.orgwikipedia.orglibretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.org
Advanced Synthetic Strategies and Reaction Optimization
Modern synthetic approaches aim to enhance efficiency, reduce waste, and simplify reaction protocols. For the synthesis of triazole carboxylic acids, this has led to the development of elegant one-pot methodologies and the adoption of environmentally benign practices.
One-Pot Synthetic Procedures for Triazole Carboxylic Acids
One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of time, resource efficiency, and reduced waste generation. The synthesis of 1,4-disubstituted 1,2,3-triazoles is particularly amenable to one-pot strategies, often involving the in-situ generation of one of the reactants.
A common and effective one-pot approach for synthesizing N-substituted 1,2,3-triazoles involves a three-component reaction between an organic halide, sodium azide, and a terminal alkyne. acgpubs.org In the context of preparing this compound, a plausible one-pot procedure would involve the reaction of a 4-halobutanoic acid ester (e.g., ethyl 4-bromobutanoate) with sodium azide to form the corresponding azide in situ. This is immediately followed by the copper-catalyzed cycloaddition with an acetylene (B1199291) source. The use of a terminal alkyne like acetylene gas or a protected form such as ethynyltrimethylsilane, which can be deprotected in the same pot, would lead to the desired 1,4-disubstituted triazole. Subsequent hydrolysis of the ester group would yield the final carboxylic acid.
Microwave-assisted one-pot, three-step procedures have also been developed, significantly accelerating the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov These methods can involve a Sonogashira cross-coupling of an aryl or alkyl halide with a protected alkyne, followed by deprotection and a CuAAC reaction with an azide. nih.gov This strategy highlights the versatility of one-pot reactions in constructing complex triazole structures from readily available starting materials.
Another innovative one-pot method involves the reaction of an azide with a β-ketoester in the presence of a base to form 3H- nih.govchemrxiv.orgnih.govtriazole-4-carboxylic acids. nih.gov While this yields a different regioisomer, it demonstrates the potential of one-pot strategies for the direct synthesis of triazole carboxylic acids. Furthermore, multicomponent reactions using carboxylic acids, 3-bromoprop-1-yne, and azides have been reported, expanding the toolkit for creating diverse triazole derivatives in a single step. tandfonline.com The choice of catalyst is crucial in these one-pot syntheses, with copper(I) species, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, being the most common. nih.gov
Table 1: Examples of One-Pot Synthetic Strategies for 1,2,3-Triazole Derivatives
| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |
| Organic Halides, Sodium Azide, Terminal Alkynes | CuI, D-glucosamine, KOH, DMF:H₂O | 1,4-Disubstituted-1H-1,2,3-triazoles | acgpubs.org |
| Aromatic Halides, Ethynyltrimethylsilane, Azides | Pd(PPh₃)₄, CuI, TBAF or CuF₂ (Microwave) | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |
| Azides, β-Ketoesters | Base (e.g., K₂CO₃), Ethanol/Water | 3H- nih.govchemrxiv.orgnih.govtriazole-4-carboxylic acids | nih.gov |
| Carboxylic Acids, 3-Bromoprop-1-yne, Azides | Not specified | 1,2,3-Triazoles | tandfonline.com |
| Alkyl Halides, Sodium Azide, Terminal Alkynes | Cu/Al₂O₃ (Ball-milling) | 1,2,3-Triazole derivatives | rsc.org |
| Arylboronic Acids, Sodium Azide, Alkynes | Cu₂–β-CD, Water | 1,2,3-Triazoles | rsc.org |
This table is interactive. Click on the headers to sort the data.
Green Chemistry Principles in the Synthesis of Triazole Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of 1,2,3-triazoles to minimize environmental impact and enhance safety and efficiency. rsc.org This shift is evident in the choice of solvents, catalysts, and energy sources.
Green Solvents: Traditional organic solvents are often being replaced with more environmentally friendly alternatives. Water is a highly desirable green solvent for CuAAC reactions, and its use has been successfully demonstrated in the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles using a DBU-water catalytic system. consensus.app Glycerol, a biodegradable and non-toxic solvent, has also proven effective for one-pot three-component syntheses of 1,2,3-triazoles at room temperature. consensus.app Natural Deep Eutectic Solvents (NADESs) are another class of innovative green solvents that can enhance reaction effectiveness and, in some cases, act as part of the catalytic system, eliminating the need for an added base. chemrxiv.org The use of ionic liquids as green solvents has also been explored, offering advantages such as low vapor pressure and high thermal stability. rsc.org
Catalyst Systems and Reaction Conditions: The development of efficient and recyclable catalysts is a cornerstone of green triazole synthesis. Copper nanoparticles on charcoal (Cu/C) have been used in water for the three-component coupling reaction, allowing for catalyst recycling. consensus.app Heterogeneous catalysts, such as copper supported on alumina (B75360) (Cu/Al₂O₃), have been employed in solvent-free conditions using ball-milling, which is an energy-efficient technique. rsc.org This method also avoids the handling of potentially hazardous isolated azides by generating them in situ. rsc.org Furthermore, copper-free catalytic systems, such as those based on silver-zinc nanoheterostructures, are being developed to offer regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles under mild conditions. rsc.org
Energy Efficiency: Microwave irradiation has emerged as an energy-efficient alternative to conventional heating, significantly reducing reaction times for CuAAC reactions. nih.govnih.gov Comparative studies have shown that microwave-assisted methods can lead to faster synthesis and high yields of triazole products. nih.gov Ultrasound has also been utilized as a non-conventional energy source to promote the synthesis of triazole systems efficiently. nih.gov
Table 2: Application of Green Chemistry Principles in Triazole Synthesis
| Green Principle | Approach | Example | Key Advantages | Reference |
| Use of Safer Solvents | Water | DBU-water catalytic system for 1,4,5-trisubstituted-1,2,3-triazoles | Environmentally benign, low cost, high atom economy | consensus.app |
| Glycerol | One-pot three-component synthesis of 1,2,3-triazoles | Biodegradable, non-toxic, allows for room temperature reactions | consensus.app | |
| Natural Deep Eutectic Solvents (NADESs) | CuAAC reactions without added base | Green, catalytic role, improved effectiveness | chemrxiv.org | |
| Supercritical CO₂ | CuAAC reaction with heterogeneous copper catalysts | Green solvent, facilitates catalyst recycling | researchgate.net | |
| Catalyst Efficiency and Recyclability | Heterogeneous Catalysis | Copper on alumina (Cu/Al₂O₃) under ball-milling | Solvent-free, recyclable catalyst, avoids hazardous intermediates | rsc.org |
| Nanocatalysis | Copper nanoparticles on charcoal (Cu/C) in water | High catalytic performance, recyclability | consensus.app | |
| Copper-Free Catalysis | Ag–Zn-based nanoheterostructured catalysts | Avoids copper, mild reaction conditions | rsc.org | |
| Energy Efficiency | Microwave Irradiation | Synthesis of fluorinated and non-fluorinated triazoles | Reduced reaction times, high yields | nih.govnih.gov |
| Ultrasound | Synthesis of various triazole derivatives | Efficient, less time-consuming | nih.gov |
This table is interactive. Click on the headers to sort the data.
Chemical Modifications and Derivatization Strategies of 4 1h 1,2,3 Triazol 1 Yl Butanoic Acid
Formation of Amide and Ester Analogs
The carboxylic acid group of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is a prime site for modification, readily undergoing reactions to form amide and ester derivatives. These transformations are fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a lead compound.
Amide Synthesis: The formation of amides typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include thionyl chloride to form an acyl chloride, or coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base. For instance, a general approach would involve reacting this compound with an amine in the presence of a coupling agent to yield the corresponding N-substituted amide. This strategy allows for the introduction of a wide array of substituents, thereby modulating the compound's biological activity.
Ester Synthesis: Esterification of this compound can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, often with the removal of water to drive the equilibrium towards the product. researchgate.net Alternatively, reaction of the carboxylate salt with an alkyl halide provides another route to ester formation. For more sensitive substrates, milder conditions involving coupling agents can be employed. The resulting esters can serve as prodrugs or as intermediates for further synthetic transformations.
Table 1: General Methods for Amide and Ester Formation
| Derivative | Reagents and Conditions | Product |
|---|
Heterocycle Fusion and Molecular Hybridization Approaches
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound scaffold is an excellent platform for such approaches, allowing for its conjugation with other heterocyclic systems to create novel hybrid molecules with potentially enhanced or synergistic biological activities.
Triazole-Oxadiazole Conjugates
The carboxylic acid functionality of this compound can be utilized to construct 1,3,4-oxadiazole rings. A common synthetic route involves the conversion of the carboxylic acid to the corresponding acid hydrazide by reaction with hydrazine hydrate. The resulting hydrazide can then be cyclized with various reagents to form the oxadiazole ring. For example, treatment of the acid hydrazide with carbon disulfide in the presence of a base, followed by acidification, yields a 1,3,4-oxadiazole-2-thiol derivative. Alternatively, condensation with an acyl chloride followed by cyclodehydration can lead to 2,5-disubstituted 1,3,4-oxadiazoles. This approach effectively links the triazole butanoic acid moiety to another five-membered heterocycle, creating a new chemical entity.
Quinoline-Based Benzothiazolyl-Triazole Hybrids
The synthesis of complex hybrids incorporating quinoline (B57606) and benzothiazole moieties linked to a triazole core can be envisioned starting from derivatives of this compound. While a direct synthesis from the butanoic acid itself is not explicitly detailed, the principles of molecular hybridization suggest that the triazole butanoic acid could be coupled to pre-functionalized quinoline or benzothiazole fragments. For example, the carboxylic acid could be converted to an amide with an amino-functionalized quinoline or benzothiazole. Alternatively, the triazole ring itself can be formed via a click reaction between an azido-functionalized quinoline-benzothiazole hybrid and an alkyne-containing butanoic acid derivative. This strategy allows for the creation of intricate molecular architectures with the potential for multi-target biological activity. alentris.org
N-Acyl-Hydrazone Linked Triazole Systems
A widely employed strategy for creating bioactive molecules involves the formation of N-acyl-hydrazones. This can be readily achieved from this compound by first converting it to the corresponding acid hydrazide. Subsequent condensation of this hydrazide with a variety of aldehydes or ketones yields the desired N-acyl-hydrazone linked triazole systems. This method offers a straightforward way to introduce diverse aromatic and heterocyclic substituents onto the butanoic acid scaffold, connected by the versatile N-acyl-hydrazone linker, which is known to be a key pharmacophore in many biologically active compounds. google.com
Introduction of Sulfonyl and Amino Moieties: Case Study of (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic Acid
The introduction of both amino and sulfonyl (in the form of a sulfino group) moieties significantly increases the complexity and potential bioactivity of the this compound structure. A key example of such a molecule is (2S,3S)-2-amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic acid.
This particular compound is recognized as a related substance and degradation product of Tazobactam, a clinically important β-lactamase inhibitor. scholarsresearchlibrary.comresearchgate.net While a direct, targeted synthesis of this compound is not extensively reported in the literature, its formation can be understood in the context of the degradation of the penam nucleus of Tazobactam. The synthesis and isolation of this compound often occur during the manufacturing process of Tazobactam. For instance, it has been identified and characterized from the aqueous acetone mother liquor of Tazobactam diphenylmethyl ester. google.com The structure of this molecule, featuring a chiral amino acid backbone with a sulfino group and the triazole moiety, highlights the potential for creating complex, multifunctional derivatives from the basic triazole butanoic acid scaffold.
Table 2: Chemical Information for (2S,3S)-2-Amino-3-methyl-3-sulfino-4-(1H-1,2,3-triazol-1-yl)butanoic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂N₄O₄S |
| Molecular Weight | 248.26 g/mol |
| CAS Number | 120701-87-3 |
| Stereochemistry | (2S, 3S) researchgate.net |
Alkylation and Arylation Strategies for Triazole Ring Functionalization
Beyond modifications of the butanoic acid side chain, the 1,2,3-triazole ring itself can be a target for functionalization through alkylation and arylation reactions. These strategies allow for the introduction of substituents at the carbon atoms of the triazole ring, further expanding the chemical diversity of derivatives.
Alkylation: The alkylation of the 1,2,3-triazole ring can be challenging due to the potential for reaction at different nitrogen atoms. However, methods have been developed for the regioselective alkylation of the carbon atoms. One approach involves the deprotonation of a C-H bond on the triazole ring using a strong base to form a triazolide anion, which can then react with an alkyl halide. For instance, lithiation of a protected triazole derivative can be followed by quenching with an electrophile to introduce an alkyl group at a specific position.
Arylation: Direct C-H arylation of the 1,2,3-triazole ring has emerged as a powerful tool for the synthesis of highly functionalized triazoles. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. For example, the C5-H of a 1,4-disubstituted 1,2,3-triazole can be directly arylated with an aryl halide in the presence of a palladium catalyst and a suitable base. This methodology provides a convergent and efficient route to tri- and tetra-substituted triazoles, which would be difficult to access through traditional cycloaddition methods. These advanced functionalization techniques open up a vast chemical space for the derivatization of the this compound core structure.
Advanced Spectroscopic and Chromatographic Characterization Methodologies for 4 1h 1,2,3 Triazol 1 Yl Butanoic Acid Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(1H-1,2,3-triazol-1-yl)butanoic acid and its synthetic precursors. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.
In the ¹H NMR spectrum of a typical 4-(1,2,3-triazol-1-yl)alkanoic acid, characteristic signals are expected for the triazole ring protons, the aliphatic chain protons, and any substituents. The protons on the triazole ring typically appear as distinct singlets in the downfield region. The methylene (B1212753) group adjacent to the triazole nitrogen is deshielded and its signal is shifted downfield compared to the other methylene groups of the butanoic acid chain.
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbons of the triazole ring resonate in the aromatic region, while the carbonyl carbon of the carboxylic acid appears significantly downfield.
While specific spectral data for this compound is not extensively published in peer-reviewed literature, data from closely related analogs, such as pyrazolyl-1,2,4-triazole derivatives, can provide expected chemical shift ranges. urfu.ru For instance, in a related triazole derivative, the methylene protons adjacent to the triazole ring appear around 4.4 ppm, while the aromatic protons of the triazole ring are observed further downfield. urfu.ru
Table 1: Representative ¹H and ¹³C NMR Data for a Triazole Analog
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Triazole-CH | 7.12-7.75 (m) | 135.1 |
| N-CH₂ | 4.41 (bs) | 59.2 |
| CH₂ | 2.50 (t) | 34.0 |
| CH₂-COOH | 2.20 (t) | 28.5 |
| COOH | 12.67 (bs) | 175.0 |
| Note: Data presented is a representative example based on similar structures and may not reflect the exact values for this compound. 'm' denotes multiplet, 'bs' broad singlet, and 't' triplet. |
Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to further confirm the structural assignments by establishing proton-proton and proton-carbon correlations through one or more bonds.
Mass Spectrometry Techniques in Purity and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is particularly valuable for obtaining highly accurate mass measurements, which can be used to deduce the molecular formula.
For this compound (C₆H₉N₃O₂), the expected exact mass can be calculated and compared with the experimentally determined value. Commercial suppliers list the molecular weight of this compound as 155.15 g/mol . chemscene.com ESI-MS would typically show the protonated molecule [M+H]⁺ at m/z 156.15, or the sodiated adduct [M+Na]⁺.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. The fragmentation of the parent ion can help to identify the different structural motifs within the molecule, such as the triazole ring and the butanoic acid side chain.
Table 2: Expected High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
| [C₆H₉N₃O₂ + H]⁺ | 156.0768 |
| [C₆H₉N₃O₂ + Na]⁺ | 178.0587 |
| Note: These are theoretical values. Experimental values from HRMS should be within a few parts per million (ppm) of the calculated mass. |
Chromatographic Methods for Purification and Analytical Quantification
Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and its quantitative analysis. High-performance liquid chromatography (HPLC) is the most commonly employed method for these purposes.
For analytical quantification, a reversed-phase HPLC (RP-HPLC) method is typically developed. nih.gov In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated and sharp peaks are obtained. Detection is commonly achieved using an ultraviolet (UV) detector, as the triazole ring possesses a chromophore that absorbs UV light. A typical retention time for a small, polar molecule like this compound would be in the early part of the chromatogram under standard RP-HPLC conditions.
For preparative purification, flash column chromatography using silica (B1680970) gel is a common technique during the synthesis process. The polarity of the solvent system is optimized to achieve good separation of the desired product from starting materials and byproducts.
Table 3: Representative Analytical HPLC Parameters for Triazole-Containing Compounds
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Note: These are general starting conditions and would require optimization for the specific analysis of this compound. |
Advanced Spectroscopic Probes for Molecular Interactions
The 1,2,3-triazole moiety is a well-established pharmacophore and a key component in the design of functional molecules, including spectroscopic probes. bg.ac.rs The unique electronic properties of the triazole ring, coupled with the potential for functionalization on the butanoic acid chain, make this compound and its analogs interesting candidates for the development of chemosensors and biological probes. rsc.org
Fluorescence spectroscopy is a particularly sensitive technique for studying molecular interactions. rsc.org By incorporating a fluorophore into the structure of a triazole-containing molecule, or by exploiting the intrinsic fluorescence of some triazole derivatives, it is possible to monitor changes in the local environment. For example, the binding of a triazole-based probe to a target protein can lead to changes in fluorescence intensity, wavelength, or lifetime, providing insights into the binding mechanism and affinity. rsc.org
Circular dichroism (CD) spectroscopy can be used to investigate conformational changes in chiral molecules or in macromolecules (like proteins) upon binding to triazole-containing ligands. rsc.org Alterations in the CD spectrum of a protein upon interaction with a compound like this compound can indicate changes in the protein's secondary or tertiary structure. rsc.org
Furthermore, techniques like Surface Plasmon Resonance (SPR) can provide real-time, label-free quantification of the binding kinetics and affinity between a triazole-based compound and a target molecule immobilized on a sensor surface.
The development of triazole-based probes often involves the strategic placement of functional groups that can participate in specific interactions, such as hydrogen bonding or metal chelation, leading to a measurable spectroscopic response. rsc.org
Computational Chemistry and Molecular Modeling Investigations of 4 1h 1,2,3 Triazol 1 Yl Butanoic Acid and Its Analogs
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com It provides detailed information about electron distribution and molecular orbitals, which are crucial for understanding a compound's reactivity and stability. irjweb.com For triazole derivatives, DFT calculations are commonly employed to determine optimized geometrical parameters and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govacs.org
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. irjweb.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions that are key to molecular interactions. nih.gov
Table 1: Representative Electronic Properties of a Triazole Butanoic Acid Analog Calculated via DFT
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.20 eV | Electron-donating capacity |
| LUMO Energy | -2.15 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 4.05 eV | Chemical reactivity and stability |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. pensoft.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for elucidating the potential mechanism of action of a molecule at the atomic level. ijcrcps.com For 4-(1H-1,2,3-triazol-1-yl)butanoic acid and its analogs, docking simulations can identify potential biological targets and predict the specific interactions that stabilize the ligand-receptor complex.
Numerous studies have employed molecular docking to investigate the interaction of triazole derivatives with various enzymes and receptors. pensoft.netijcrcps.comrsc.org These compounds are known to bind to a wide range of biological targets, often through a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. pensoft.netpensoft.net The nitrogen atoms of the triazole ring frequently act as hydrogen bond acceptors or can coordinate with metal ions in the active site of metalloenzymes, a key interaction for many antifungal azoles that target cytochrome P450 enzymes. ijcrcps.comfrontiersin.org
For example, docking studies on 1,2,4-triazole derivatives against the aromatase enzyme, a target in breast cancer, revealed that the N4 of the triazole ring coordinates with the heme iron in the active site. ijcrcps.com In other studies, triazole-based compounds have been docked into the active sites of proteins implicated in fungal infections, cancer, and bacterial diseases, with binding energies often used as a scoring function to rank the potential efficacy of different analogs. ijcrcps.comimist.macal-tek.eu These simulations can guide the synthesis of new derivatives with improved binding affinity and selectivity. rsc.org
Table 2: Example Molecular Docking Results for Triazole Analogs Against Various Protein Targets
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| 1,2,4-Triazole derivative | Aromatase (PDB: 3EQM) | -9.96 | Arg115, Fe-Heme |
| Triazole derivative | KDM5A (PDB: 5IVE) | -11.04 | Cys481, Tyr472, Lys501 |
| 1,2,4-Triazole derivative | Tubulin | -7.54 | Gly A146, Ala A12 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. dergipark.org.trimist.ma The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are quantified by molecular descriptors. dergipark.org.tr
For triazole derivatives, 2D and 3D-QSAR models have been developed to predict various biological activities, including antifungal and anticancer effects. imist.manih.gov These models are built using a "training set" of compounds with known activities. imist.maresearchgate.net A wide range of descriptors can be used, including electronic (e.g., from DFT), topological, and steric parameters. imist.ma Once a statistically robust model is generated, it can be used to predict the activity of new, unsynthesized compounds (the "test set"). nih.gov
Multiple Linear Regression (MLR) is a common method used to build QSAR models. dergipark.org.trimist.ma For instance, a QSAR study on 1,2,3-triazole derivatives as aromatase inhibitors resulted in a statistically robust MLR model with a high internal correlation coefficient (R² = 0.982), indicating a strong correlation between the selected descriptors and the inhibitory activity. dergipark.org.tr 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. imist.maresearchgate.net These maps offer valuable insights for designing more potent analogs. researchgate.net
Table 3: Representative Statistical Parameters for a 3D-QSAR Model of Triazole Analogs
| Parameter | CoMFA Value | CoMSIA Value | Significance |
|---|---|---|---|
| q² (Cross-validated correlation coefficient) | 0.560 | 0.571 | Indicates the internal predictive ability of the model. |
| r² (Non-cross-validated correlation coefficient) | 0.881 | 0.886 | Shows the correlation between predicted and actual activity for the training set. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. frontiersin.org By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights into conformational flexibility, the stability of ligand-protein complexes, and the thermodynamics of binding. researchgate.net
For this compound and its analogs, MD simulations can be used to analyze the stability of their binding poses predicted by molecular docking. pensoft.net An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of the ligand within the receptor's binding site. frontiersin.orgresearchgate.net Key analyses performed on these trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system over the simulation time. frontiersin.org A stable RMSD suggests that the ligand remains securely bound in its initial pose.
The Root Mean Square Fluctuation (RMSF) is another important metric that measures the fluctuation of individual residues, highlighting flexible regions of the protein upon ligand binding. researchgate.net Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, tracking their formation and breakage over time. researchgate.net This provides a more realistic and dynamic picture of the binding event than the static view offered by molecular docking. frontiersin.org Free energy calculation methods, like MM-PBSA, can also be applied to MD trajectories to provide a more accurate estimation of binding affinity. pensoft.netresearchgate.net
Exploration of Biological Activities and Targeted Pharmacological Interactions Excluding Human Clinical Data
In Vitro Antifungal Activity Mechanisms and Spectrum
No specific studies on the in vitro antifungal activity of 4-(1H-1,2,3-triazol-1-yl)butanoic acid were found. The general antifungal mechanisms of the triazole class are well-documented.
Antiviral Activity Evaluation and Mechanistic Studies
No specific data exists in the scientific literature regarding the antiviral activity of this compound. The triazole scaffold is a known pharmacophore in compounds investigated for antiviral properties. nih.govnih.gov
Mechanistic Insights into Biological Selectivity and Potency
While research focusing explicitly on the mechanistic underpinnings of the biological selectivity and potency of this compound is limited, a broader examination of its structural analogs provides significant insights. The biological activity of 1,2,3-triazole derivatives is profoundly influenced by the nature and positioning of substituents on both the triazole ring and its appended moieties. These modifications dictate the compound's interaction with biological targets, thereby influencing its selectivity and potency.
Detailed research into related 1,2,3-triazole-containing carboxylic acids has revealed their potential as enzyme inhibitors. The general five-membered heterocyclic structure of triazoles, with their three nitrogen atoms, allows for a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for target binding. google.com The stability of the triazole ring to metabolic degradation, oxidation, and reduction also makes it a favorable scaffold in medicinal chemistry. researchgate.netmdpi.com
Studies on a series of 1,2,3-triazole-based esters and carboxylic acids have identified them as nonclassical inhibitors of human carbonic anhydrase (hCA) isoforms and cathepsin B. researchgate.netnih.gov In this research, carboxylic acid derivatives generally demonstrated more potent inhibition against hCA isoforms II, IX, and XII compared to their corresponding ester derivatives. nih.gov This suggests that the terminal carboxylic acid group, as is present in this compound, likely plays a critical role in the binding mechanism to these enzymes, possibly through forming key ionic or hydrogen bond interactions within the active site. For instance, a 4-fluorophenyl appended carboxylic acid derivative was identified as the most potent inhibitor against hCA IX and hCA XII, with a KI value of 0.7 µM for both isoforms. nih.gov This highlights the importance of both the carboxylic acid and the substituent on the triazole-linked phenyl ring for potency and selectivity.
Further illustrating the role of the carboxylic acid chain, a series of 5'-deoxy-5'-(4-substituted-1,2,3-triazol-1-yl)-uridine analogues with varying alkyl carboxylic acid side chains were synthesized and evaluated as potential inhibitors of Mycobacterium tuberculosis Mur ligases. nih.gov The length of the alkyl carboxylic acid chain attached to the triazole ring was shown to be a determinant of inhibitory activity.
In the context of anticancer activity, some 1,2,3-triazole derivatives have been found to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have demonstrated potent antiproliferative action, with their efficacy being dependent on the substituents on both the quinoline (B57606) and triazole rings. nih.gov The presence of a phenyl group on the 1,2,3-triazole moiety, for instance, was found to be more effective for antiproliferative action than a methyl group. nih.gov
The following data tables present research findings on the biological activity of various 1,2,3-triazole derivatives that are structurally related to this compound, illustrating the influence of different substituents on their potency.
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 1,2,3-Triazole Carboxylic Acid Derivatives researchgate.netnih.gov
| Compound | R Group | hCA IX (K | hCA XII (K | A549 cell line IC |
| 6c | 4-Fluorophenyl | 0.7 | 0.7 | < 100 |
| 6a | Phenyl | 1.2 | 1.5 | > 100 |
| 6b | 4-Chlorophenyl | 1.0 | 1.1 | > 100 |
| 6d | 4-Bromophenyl | 0.9 | 1.0 | > 100 |
| 6e | 4-Methylphenyl | 1.4 | 1.8 | > 100 |
Table 2: Antiproliferative Activity of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one Derivatives nih.gov
| Compound | R¹ | R² | R³ | R⁴ | GI |
| 3f | H | H | H | Phenyl | 28 |
| 3g | H | CH | H | Phenyl | 26 |
| 3h | H | OCH | H | Phenyl | 22 |
| 3i | Cl | H | H | Phenyl | 31 |
| 3c | H | OCH | H | Methyl | 39 |
Table 3: Inhibition of Mycobacterium tuberculosis MurE Ligase by Uridine-Triazole-Carboxylic Acid Analogs nih.gov
| Compound | Linker Length | % Inhibition at 100 µM |
| 3a | -(CH | 35 |
| 3b | -(CH | 42 |
| 3c | -(CH | 38 |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways for Scalable Production
The widespread application of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is contingent on the availability of efficient and scalable synthetic methods. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a primary route for creating the 1,2,3-triazole core, future research should focus on optimizing this process for industrial-scale production. nih.govmdpi.comfrontiersin.org
A significant avenue for exploration is the implementation of continuous flow chemistry . rsc.org This technology offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. nih.govrsc.org Research into heterogeneous catalysts, such as copper on charcoal, could further enhance flow synthesis protocols by allowing for easy catalyst removal and recycling, thus reducing production costs and environmental impact. nih.govrsc.org A robust flow synthesis protocol was developed for 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles using a copper-on-charcoal heterogeneous catalyst, demonstrating excellent functional group tolerance and high yields. nih.govrsc.org
Future investigations could focus on developing a continuous flow process starting from 4-azidobutanoic acid and a suitable acetylene (B1199291) precursor. Key parameters to optimize would include catalyst efficiency, residence time, solvent choice, and temperature to maximize throughput and purity. beilstein-journals.org The development of such methods would be critical for making this compound readily available for large-scale applications in medicine and materials science. vapourtec.com
Table 1: Comparison of Synthetic Methodologies for Triazole Synthesis
| Methodology | Advantages | Disadvantages | Potential for Scalability |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established, suitable for small-scale lab synthesis. | Safety concerns with azides, purification challenges, difficult to scale. | Low to Moderate |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment required, scalability can be limited. sci-hub.se | Moderate |
| Ultrasonic-Assisted Synthesis | Energy efficient, can reduce reaction times in aqueous media. acs.org | Requires specific ultrasonic equipment, potential for localized heating. | Moderate |
| Continuous Flow Chemistry | Inherently safer, precise control over reaction parameters, easy to scale, potential for automation. nih.govrsc.org | Higher initial equipment cost, requires process optimization. | High |
Integration with Emerging Therapeutic Modalities and Delivery Systems
The bifunctional nature of this compound—possessing a stable triazole linker and a terminal carboxylic acid handle—makes it an ideal candidate for integration into advanced therapeutic platforms.
One of the most promising areas is its use as a linker in Proteolysis Targeting Chimeras (PROTACs) . nih.govnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. nih.govresearchgate.net The linker's length, rigidity, and solubility are critical for the PROTAC's efficacy. nih.govacs.org The triazole ring is metabolically stable and can improve the pharmacological profile of a molecule, making it a favored component in PROTAC linkers. nih.govresearchgate.netprecisepeg.com Future research could involve synthesizing a library of PROTACs where this compound is conjugated to a known E3 ligase ligand on one end and a warhead targeting a protein of interest (e.g., a kinase involved in cancer) on the other.
Furthermore, the carboxylic acid group allows for conjugation to various drug delivery systems . This could involve attachment to polymers to form nanomicelles, encapsulation in liposomes, or conjugation to nanoparticles to improve targeted delivery and bioavailability. digitellinc.comlongdom.org For instance, triazole derivatives have been successfully encapsulated in Zeolitic Imidazolate Frameworks (ZIF-8) to create pH-responsive drug delivery systems for antifungal agents. rsc.org Similar strategies could be explored for this compound to deliver it or a conjugated active molecule to specific tissues or cell types, potentially reducing systemic toxicity. rsc.org
Advanced Mechanistic Investigations at the Molecular Level
A deeper understanding of how this compound interacts with biological targets at a molecular level is crucial for rational drug design. Future research should employ advanced analytical and computational techniques to elucidate these mechanisms.
Molecular dynamics (MD) simulations can provide invaluable insights into the binding modes of this compound with target proteins. frontiersin.orgnih.gov By simulating the dynamic interactions between the ligand and a protein's active site, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and specificity. frontiersin.orgnih.govpensoft.net These simulations can help explain the structure-activity relationship and guide the design of more potent analogues. nih.govresearchgate.net
Another powerful technique is photo-affinity labeling (PAL) . plos.orgnih.govnih.gov This involves synthesizing a version of this compound that incorporates a photoreactive group (like a diazirine) and a reporter tag (like an alkyne handle for click chemistry). plos.orgnih.gov Upon UV irradiation, the probe covalently binds to its protein target, which can then be identified using mass spectrometry. plos.orgnih.gov This approach could be used to definitively identify the cellular targets of the compound, providing a clear understanding of its mode of action.
Exploration of Non-Biological Applications (e.g., Materials Science, Catalysis)
The unique properties of the triazole ring extend beyond biology into materials science and catalysis. The structure of this compound, with its nitrogen-rich heterocycle and carboxylic acid functional group, makes it an excellent building block for novel materials.
A significant area of potential is in the synthesis of Metal-Organic Frameworks (MOFs) . acs.orgresearchgate.net MOFs are porous materials constructed from metal ions or clusters linked by organic ligands. rsc.org The triazole moiety can act as a coordinating N-donor, while the carboxylate can bind to metal centers, making this compound an ideal bifunctional linker. acs.orgrsc.org Triazole-containing MOFs have shown great promise as catalysts, particularly for the chemical fixation of carbon dioxide. acs.orgomicsonline.orgtsijournals.com Future work could involve synthesizing MOFs using this compound and various metal ions (e.g., Zr, Cu, Zn) and evaluating their performance in CO2 cycloaddition reactions and other catalytic processes. omicsonline.org The combination of Lewis basic sites on the triazole and Lewis acidic metal centers can create highly active catalysts. omicsonline.org
Additionally, the triazole ring is a known component in the development of organocatalysts . nih.govbham.ac.uk Future studies could explore the potential of chiral derivatives of this compound in asymmetric catalysis.
Table 2: Potential Non-Biological Applications and Research Focus
| Application Area | Role of this compound | Key Research Questions |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | Bifunctional organic linker. acs.orgrsc.org | What novel MOF structures can be formed? What are their gas sorption properties? Can they catalyze CO2 conversion efficiently? omicsonline.org |
| Organocatalysis | Core scaffold for catalyst design. bham.ac.uk | Can chiral versions be synthesized? What asymmetric reactions can they catalyze effectively? |
| Corrosion Inhibition | Potential to form a protective layer on metal surfaces. | How effectively does it prevent corrosion on different metals? What is the mechanism of inhibition? |
| Polymer Science | Monomer for functional polymers via "click" polymerization. nih.govbeilstein-journals.org | What are the properties of polymers incorporating this monomer? Can they be used as smart materials or for bioconjugation? |
Identification and Addressing of Research Gaps in Specific Biological Pathways
While the triazole scaffold is prevalent in many areas of medicinal chemistry, specific research into the biological activity of this compound is nascent. nih.govnih.govisres.orgresearchgate.nettandfonline.comchemijournal.com Future research should be directed toward screening this compound against key biological pathways where triazoles have shown promise.
Given that numerous 1,2,3-triazole derivatives have demonstrated significant anticancer activity , a primary research gap to address is the evaluation of this compound's effect on various cancer cell lines. tandfonline.comnih.gov Studies could investigate its impact on pathways regulating cell proliferation, apoptosis, and angiogenesis. nih.govnih.gov
Another major area of interest is neurodegenerative diseases , such as Alzheimer's disease. nih.govresearchgate.netebi.ac.uk Triazole-containing compounds have been investigated as inhibitors of enzymes and pathways implicated in Alzheimer's, including the aggregation of amyloid-beta peptides. nih.govnih.gov Research is needed to determine if this compound exhibits neuroprotective effects or can modulate pathways related to neuroinflammation and oxidative stress in relevant cellular and animal models. nih.govnih.gov
By systematically exploring these diverse avenues, the scientific community can fully elucidate the properties and potential applications of this compound, paving the way for its use in next-generation technologies and therapies.
Q & A
Basic: What are the standard synthetic routes for 4-(1H-1,2,3-triazol-1-yl)butanoic acid?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, terminal alkynes react with azides under Cu(I) catalysis to form 1,4-disubstituted triazoles . A specific protocol involves reacting azide-functionalized intermediates (e.g., 4-azidobutanoic acid derivatives) with acetylene-containing substrates in ethanol or DMF at 60–90°C for 4–12 hours. Post-reaction purification by column chromatography (e.g., DCM:MeOH gradients) yields the product . Alternative routes may use hydrochloride salts to improve solubility during synthesis .
Advanced: How can regioselectivity challenges in triazole formation be addressed during synthesis?
Regioselectivity (1,4- vs. 1,5-triazole isomers) is controlled by catalyst choice . Cu(I) catalysts favor 1,4-regioselectivity, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) yield 1,5-products. For this compound, CuSO₄·5H₂O with sodium ascorbate in aqueous ethanol is standard . Advanced strategies include microwave-assisted synthesis to reduce side reactions and improve yield . X-ray crystallography (e.g., PDB 7LI5) validates regiochemistry .
Basic: What spectroscopic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms triazole ring formation (e.g., δ 7.5–8.5 ppm for triazole protons) and butanoic acid chain integrity (δ 2.3–2.6 ppm for CH₂ groups) .
- FTIR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 2100 cm⁻¹ (triazole C-N stretch) are diagnostic .
- HRMS : Exact mass determination (e.g., [M+H]⁺ for C₆H₉N₃O₂: 156.0671) ensures purity .
Advanced: How do structural modifications of the triazole moiety impact biological activity?
Substituents on the triazole ring modulate hydrogen-bonding capacity and lipophilicity . For example:
- Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition (e.g., xanthine oxidase IC₅₀ = 6.7 µM ).
- Hydrophobic side chains (e.g., cyclohexylmethyl) improve membrane permeability in antimicrobial assays .
- Carboxylic acid functionalization enables conjugation to peptides or biomolecules for targeted delivery .
Basic: What are common applications of this compound in drug discovery?
It serves as:
- A scaffold for enzyme inhibitors (e.g., xanthine oxidase , fatty acid oxidation enzymes ).
- A linker in bioconjugates (e.g., peptide-triazole hybrids for estrogen receptor targeting ).
- A precursor for radiotracers (e.g., ¹⁸F-labeled analogs for PET imaging ).
Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from metabolic instability or poor pharmacokinetics . Mitigation strategies include:
- Prodrug design : Masking the carboxylic acid as an ethyl ester improves oral bioavailability .
- Isotope labeling : ¹⁸F or ¹¹C tags track metabolic pathways in vivo (e.g., fatty acid tracers ).
- Co-crystallization studies : Structural data (e.g., PDB 7LI5) identify binding site interactions to refine SAR .
Basic: What purification techniques are recommended for isolating this compound?
- Flash chromatography : Use gradients like DCM:MeOH (95:5 → 90:10) for polar impurities .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 139–140°C ).
- Ion-exchange resins : Remove residual HCl from hydrochloride salts .
Advanced: How can computational methods aid in optimizing reaction conditions?
- DFT calculations : Predict regioselectivity and transition states for CuAAC .
- Molecular docking : Screen triazole derivatives against target proteins (e.g., TEAD1 ).
- QSAR models : Correlate substituent effects with bioactivity (e.g., logP vs. IC₅₀ ).
Basic: What safety precautions are required when handling this compound?
- PPE : Gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Avoid inhalation of fine powders during synthesis .
- Waste disposal : Neutralize acidic residues before disposal .
Advanced: What strategies improve yield in multi-step syntheses involving this compound?
- Stepwise protection/deprotection : Use tert-butyl esters for the carboxylic acid group during triazole formation .
- Microwave-assisted steps : Reduce reaction times from hours to minutes (e.g., 72% yield in 5 hours → 85% in 30 minutes ).
- Flow chemistry : Continuous processing minimizes intermediate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
